Aluminum, chloroethyl(2-methylpropyl)-

Description

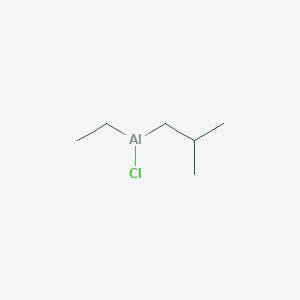

Structure

2D Structure

Properties

CAS No. |

13320-53-1 |

|---|---|

Molecular Formula |

C6H13AlCl |

Molecular Weight |

148.61 g/mol |

IUPAC Name |

chloro-ethyl-(2-methylpropyl)alumane |

InChI |

InChI=1S/C4H9.C2H5.Al.ClH/c1-4(2)3;1-2;;/h4H,1H2,2-3H3;1H2,2H3;;1H/q;;+1;/p-1 |

InChI Key |

MDUJPDJIABVTQO-UHFFFAOYSA-M |

SMILES |

CC[Al](CC(C)C)Cl |

Canonical SMILES |

CC[Al](CC(C)C)Cl |

Other CAS No. |

13320-53-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key properties of Aluminum, chloroethyl(2-methylpropyl)- with structurally related organoaluminum compounds:

| Compound Name | CAS Number | Molecular Formula | Substituents | Reactivity Profile | Primary Applications |

|---|---|---|---|---|---|

| Aluminum, chloroethyl(2-methylpropyl)- | Not listed | Likely ClCH₂CH₂-Al-(CH₂CH(CH₃)₂)₂ | 1 chloroethyl, 2 isobutyl | Moderate pyrophoricity; Lewis acidic | Catalysis, specialty synthesis |

| Aluminum, triethyl- | 97-93-8 | Al(C₂H₅)₃ | 3 ethyl | Highly pyrophoric; reacts explosively with H₂O | Ziegler-Natta catalysis, alkylation |

| Aluminum, tris(2-methylpropyl)- | 100-99-2 | Al(CH₂CH(CH₃)₂)₃ | 3 isobutyl | Pyrophoric; less volatile than triethylaluminum | Polymerization initiator |

| Aluminum, dichloroethyl- | 563-43-9 | Cl₂Al-C₂H₅ | 2 chloro, 1 ethyl | Reduced pyrophoricity; hydrolyzes to HCl | Intermediate in organic synthesis |

| Aluminum, hydrobis(2-methylpropyl)- | 1191-15-7 | H-Al-(CH₂CH(CH₃)₂)₂ | 2 isobutyl, 1 hydride | Air-sensitive; used in hydride transfer | Reducing agent in fine chemistry |

Substituent Effects on Properties

Reactivity and Hazard Profile

- Pyrophoricity : Triethylaluminum (Al(C₂H₅)₃) ignites spontaneously in air, whereas dichloroethylaluminum (Cl₂Al-C₂H₅) exhibits reduced reactivity due to electron-withdrawing Cl substituents. Aluminum, chloroethyl(2-methylpropyl)- likely falls between these extremes.

- Hydrolysis : Generates HCl and hydrocarbons, requiring careful handling and inert storage conditions.

Preparation Methods

Alkyl Exchange Reactions Involving Trialkylaluminum and Aluminum Halides

A primary method for synthesizing mixed alkyl aluminum halides involves the reaction of trialkylaluminum compounds with aluminum halides. For Aluminum, chloroethyl(2-methylpropyl)-, this approach utilizes triethylaluminum (Al(C₂H₅)₃) and aluminum trichloride (AlCl₃) in the presence of 2-methylpropyl (isobutyl) groups. The general reaction proceeds as:

To introduce the 2-methylpropyl group, a ligand exchange step is necessary. Diethylaluminum chloride (Al(C₂H₅)₂Cl) reacts with isobutylmagnesium bromide (i-C₄H₉MgBr) in anhydrous ether:

This method, adapted from analogous syntheses in patent WO1983000140A1, requires strict inert conditions (argon/nitrogen atmosphere) and temperatures between 0–50°C to prevent decomposition.

Direct Alkylation of Aluminum Chloride

An alternative route involves the direct reaction of aluminum chloride with ethyl and isobutyl Grignard reagents. Sequential addition of ethylmagnesium bromide (C₂H₅MgBr) and isobutylmagnesium bromide (i-C₄H₉MgBr) to AlCl₃ in tetrahydrofuran (THF) yields the target compound:

This method, though efficient, demands careful stoichiometric control to avoid over-alkylation (e.g., forming Al(C₂H₅)(i-C₄H₉)₂).

Reaction Optimization and Critical Parameters

Solvent Selection

Nonpolar solvents like hexane or toluene are preferred for alkyl exchange reactions due to their inertness and ability to stabilize organoaluminum intermediates. Polar solvents (e.g., THF) are reserved for Grignard-based routes to enhance reactivity.

Temperature and Pressure

Reactions typically proceed at 25–50°C under atmospheric pressure. Elevated temperatures (>60°C) risk thermal decomposition, while subzero temperatures slow reaction kinetics. Patent WO1983000140A1 reports optimal yields at 25°C with 12-hour reaction times.

Catalytic Additives

Phosphoric acid derivatives (e.g., H₃PO₄, (NH₄)₂HPO₄) act as catalysts in analogous aluminum chloride syntheses, though their role in alkylaluminum halide formation remains underexplored.

Analytical Characterization

Structural Confirmation via Spectroscopy

Q & A

Q. Methodological Answer :

- ²⁷Al NMR : Identifies aluminum coordination geometry and ligand environment.

- FTIR : Confirms absence of Al-O-Al bonds (indicative of hydrolysis).

- X-ray crystallography : Resolves molecular structure but requires high-purity single crystals.

- GC-MS : Detects volatile impurities like residual alkyl halides.

Data interpretation must account for solvent effects (e.g., toluene vs. hexane) and compare against IUPAC-standardized reference spectra .

Advanced: How can contradictory thermodynamic data (e.g., ΔHf) for this compound be resolved?

Methodological Answer :

Contradictions often arise from variations in synthesis protocols or impurity levels. Replicate measurements using bomb calorimetry under controlled conditions (dry nitrogen, standardized sample mass). Employ statistical tools like Grubbs’ test to identify outliers. Cross-validate with computational methods (e.g., density functional theory) to predict thermodynamic properties. Publish raw datasets and experimental parameters to enable meta-analyses .

Basic: What safety protocols are essential for handling Aluminum, chloroethyl(2-methylpropyl)-?

Q. Methodological Answer :

- Use inert-atmosphere gloveboxes or Schlenk lines to prevent pyrophoric reactions.

- Store in sealed, flame-resistant containers under argon.

- Equip labs with Class D fire extinguishers for metal fires.

- Monitor air quality for chloroethane byproducts using gas sensors. Document handling procedures in alignment with OSHA guidelines for organoaluminum compounds .

Advanced: How can mechanistic studies integrate computational and experimental data for reactions involving this compound?

Methodological Answer :

Combine kinetic isotope effects (KIEs) with DFT calculations to map reaction pathways. Use in situ Raman spectroscopy to track intermediate formation. Validate computational models by comparing predicted activation energies with experimental Arrhenius plots. Publish open-access computational input files to ensure reproducibility. Theoretical frameworks should align with Marcus theory for electron-transfer reactions .

Basic: What are the challenges in quantifying hydrolysis products of Aluminum, chloroethyl(2-methylpropyl)-?

Methodological Answer :

Hydrolysis generates Al(OH)₃ and chloroalkanes, complicating quantification. Use headspace GC-MS for volatile products (e.g., chloroethane) and inductively coupled plasma optical emission spectroscopy (ICP-OES) for aluminum species. Conduct reactions in deuterated solvents to distinguish hydrolysis products via ¹H NMR .

Advanced: How can isotopic labeling (e.g., ²H, ¹³C) clarify the compound’s role in C–C bond formation?

Methodological Answer :

Synthesize isotopically labeled analogs (e.g., ¹³C-enriched isobutyl groups) and track label incorporation into products via NMR or mass spectrometry. Compare kinetic profiles of labeled vs. unlabeled systems to identify rate-determining steps. Pair with computational studies to map bond-breaking/formation sequences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.